![molecular formula C14H23N4O13P3 B12092388 5-[3-(2-Aminoethoxy)-1-propynyl]-2',3'-dideoxy-cytidine 5'-(tetrahydrogen triphosphate)](/img/structure/B12092388.png)
5-[3-(2-Aminoethoxy)-1-propynyl]-2',3'-dideoxy-cytidine 5'-(tetrahydrogen triphosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(2-Aminoethoxy)-1-propynyl]-2’,3’-dideoxy-cytidine 5’-(tetrahydrogen triphosphate) is a synthetic nucleotide analog. This compound is structurally related to cytidine triphosphate, a naturally occurring nucleotide. It is characterized by the presence of a 2-aminoethoxy group and a propynyl group attached to the cytidine moiety, which distinguishes it from its natural counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(2-Aminoethoxy)-1-propynyl]-2’,3’-dideoxy-cytidine 5’-(tetrahydrogen triphosphate) typically involves multi-step organic synthesis. The key steps include:
Protection of the hydroxyl groups: on the cytidine molecule to prevent unwanted reactions.
Introduction of the 2-aminoethoxy group: through nucleophilic substitution reactions.
Attachment of the propynyl group: via Sonogashira coupling, a palladium-catalyzed cross-coupling reaction.
Deprotection of the hydroxyl groups: to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: to maximize yield and purity.
Use of continuous flow reactors: to enhance reaction efficiency.
Implementation of purification techniques: such as chromatography and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-[3-(2-Aminoethoxy)-1-propynyl]-2’,3’-dideoxy-cytidine 5’-(tetrahydrogen triphosphate) undergoes various chemical reactions, including:
Oxidation: The aminoethoxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The propynyl group can be reduced to form saturated derivatives.
Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted cytidine analogs.
Scientific Research Applications
5-[3-(2-Aminoethoxy)-1-propynyl]-2’,3’-dideoxy-cytidine 5’-(tetrahydrogen triphosphate) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified nucleotides and oligonucleotides.
Biology: Employed in studies of nucleotide metabolism and enzyme kinetics.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
The compound exerts its effects by mimicking natural nucleotides and interfering with nucleic acid synthesis. It targets enzymes involved in DNA and RNA synthesis, such as polymerases and kinases. The presence of the 2-aminoethoxy and propynyl groups enhances its binding affinity and specificity for these molecular targets, leading to inhibition of nucleic acid replication and transcription.
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxycytidine (ddC): Lacks the 2-aminoethoxy and propynyl groups.
2’,3’-Dideoxyinosine (ddI): Contains an inosine base instead of cytidine.
2’,3’-Dideoxyadenosine (ddA): Contains an adenosine base instead of cytidine.
Uniqueness
5-[3-(2-Aminoethoxy)-1-propynyl]-2’,3’-dideoxy-cytidine 5’-(tetrahydrogen triphosphate) is unique due to the presence of the 2-aminoethoxy and propynyl groups, which confer distinct chemical and biological properties. These modifications enhance its stability, binding affinity, and specificity, making it a valuable tool in research and therapeutic applications.
Properties
Molecular Formula |
C14H23N4O13P3 |
|---|---|
Molecular Weight |
548.27 g/mol |
IUPAC Name |
[[5-[4-amino-5-[3-(2-aminoethoxy)prop-1-ynyl]-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C14H23N4O13P3/c15-5-7-27-6-1-2-10-8-18(14(19)17-13(10)16)12-4-3-11(29-12)9-28-33(23,24)31-34(25,26)30-32(20,21)22/h8,11-12H,3-7,9,15H2,(H,23,24)(H,25,26)(H2,16,17,19)(H2,20,21,22) |
InChI Key |
SPJUUAMRIYRHKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C(=NC2=O)N)C#CCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


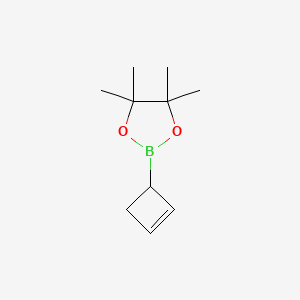

![Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12092317.png)

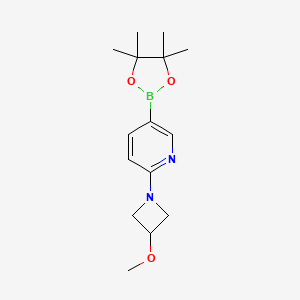
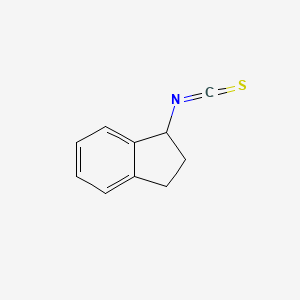


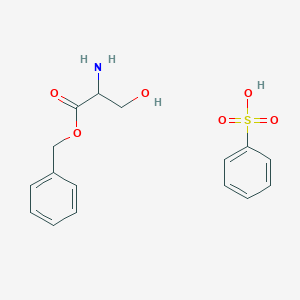
![1-[(3,3-Dimethylcyclohexyl)amino]propan-2-ol](/img/structure/B12092362.png)
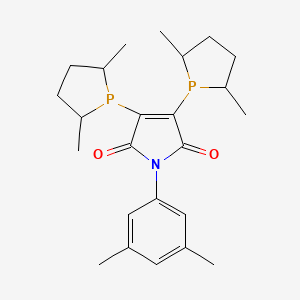
![sulfo 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate](/img/structure/B12092369.png)
![[4,4-Bis(fluoranyl)-5-oxidanyl-3-(phenylcarbonyloxy)oxolan-2-yl]methyl benzoate](/img/structure/B12092376.png)
![[3-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methyl 2-methylpropanoate](/img/structure/B12092380.png)
